1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method starts with the bromination of a precursor compound, such as 2-ethoxybenzaldehyde, followed by a series of reactions to introduce the chloropropanone group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or acetone.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The compound may also interact with enzymes and receptors, modulating biochemical pathways .
Comparison with Similar Compounds
- 1-Bromo-2-butyne
- 2-Bromomethyl-1,3-dioxolane
- Bromoacetaldehyde ethylene acetal
Comparison: Compared to similar compounds, it offers a broader range of chemical transformations and biological interactions .
This comprehensive overview highlights the significance of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one in various scientific domains. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14BrClO2 |
---|---|
Molecular Weight |
305.59 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-ethoxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-2-16-12-4-3-9(7-13)10(6-12)5-11(15)8-14/h3-4,6H,2,5,7-8H2,1H3 |
InChI Key |
SBKPVHMYZTYWBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CBr)CC(=O)CCl |
Origin of Product |
United States |
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